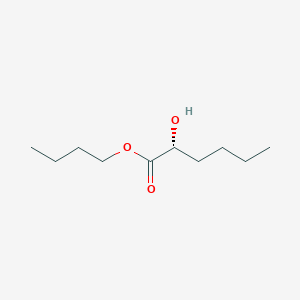
Butyl (2R)-2-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2R)-2-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is derived from butanol and 2-hydroxyhexanoic acid, and it exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-2-hydroxyhexanoate typically involves the esterification of butanol with 2-hydroxyhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+2-Hydroxyhexanoic acidH2SO4Butyl (2R)-2-hydroxyhexanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (2R)-2-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and 2-hydroxyhexanoic acid under acidic or basic conditions.
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Transesterification: The ester can be transesterified with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Butanol and 2-hydroxyhexanoic acid.
Reduction: 2-Hydroxyhexanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butyl (2R)-2-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of butyl (2R)-2-hydroxyhexanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of butanol and 2-hydroxyhexanoic acid. The hydrolysis process is essential for the compound’s biodegradation and its subsequent utilization in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: Another ester with similar applications in the flavor and fragrance industries.
Ethyl (2R)-2-hydroxyhexanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (2R)-2-hydroxyhexanoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (2R)-2-hydroxyhexanoate is unique due to its specific combination of butanol and 2-hydroxyhexanoic acid, which imparts distinct chemical properties. Its higher molecular weight compared to methyl and ethyl esters results in different physical properties, such as boiling point and solubility, making it suitable for specific applications .
Propiedades
Número CAS |
676353-78-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
butyl (2R)-2-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
OCRIHSDKXZMSOY-SECBINFHSA-N |
SMILES isomérico |
CCCC[C@H](C(=O)OCCCC)O |
SMILES canónico |
CCCCC(C(=O)OCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


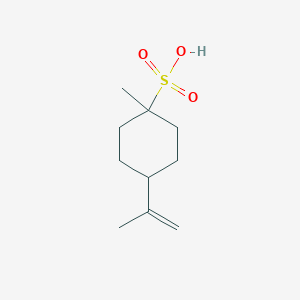
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
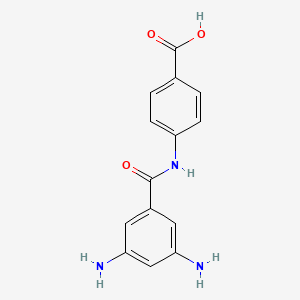
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
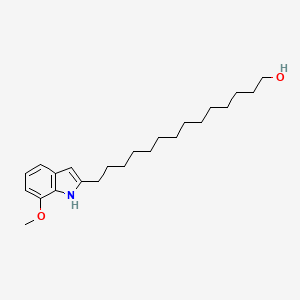
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
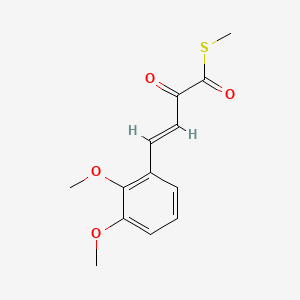
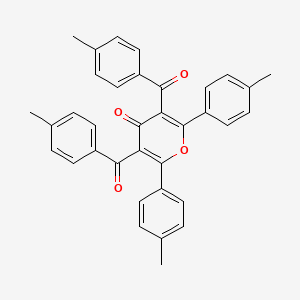
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
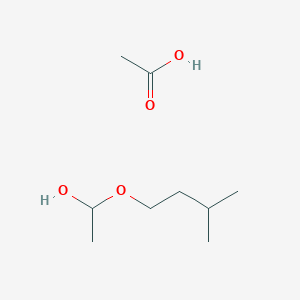
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
